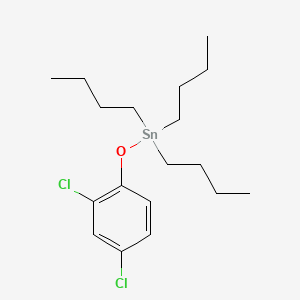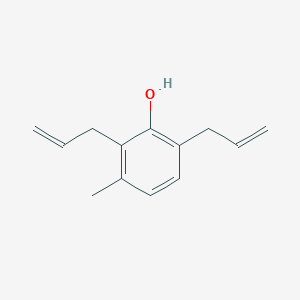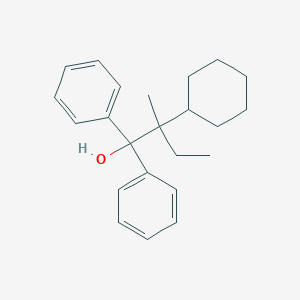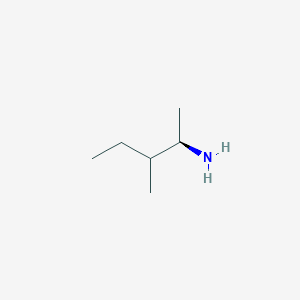
(2,4-Dichlorophenoxy)tributylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-ジクロロフェノキシ)トリブチルスタンナンは、3つのブチル基と2,4-ジクロロフェノキシ基に結合したスズ原子を特徴とする有機スズ化合物です。
準備方法
合成経路および反応条件
(2,4-ジクロロフェノキシ)トリブチルスタンナンの合成は、通常、トリブチルスズヒドリドと2,4-ジクロロフェノールの反応によって行われます。この反応は通常、フェノール基の脱プロトン化を促進するために、水酸化ナトリウムなどの塩基の存在下で行われます。反応条件には、通常、トルエンなどの適切な溶媒中で混合物を数時間還流することが含まれ、完全な転換を保証します。
工業生産方法
(2,4-ジクロロフェノキシ)トリブチルスタンナンの工業生産方法は、ラボスケール合成と同様ですが、より大規模な操作に最適化されています。これには、連続フロー反応器の使用と、目的の生成物を分離するためのより効率的な分離技術が含まれます。温度、圧力、溶媒の選択などの反応パラメータは、収率と純度を最大限に高めるために慎重に制御されます。
化学反応の分析
反応の種類
(2,4-ジクロロフェノキシ)トリブチルスタンナンは、次を含むさまざまな化学反応を起こします。
酸化: この化合物は酸化されて対応するスズ酸誘導体を生成することができます。
還元: トリブチルスズヒドリドと2,4-ジクロロフェノールを生成するために還元することができます。
置換: フェノキシ基は、適切な条件下で他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過酸があります。
還元: 水素化リチウムアルミニウムなどの還元剤を使用することができます。
置換: アミンやチオールなどの求核剤を塩基の存在下で使用することができます。
主要な生成物
酸化: スズ酸誘導体。
還元: トリブチルスズヒドリドと2,4-ジクロロフェノール。
置換: さまざまな置換されたフェノキシ誘導体。
科学的研究の応用
(2,4-ジクロロフェノキシ)トリブチルスタンナンは、科学研究にいくつかの応用があります。
生物学: 潜在的な生物活性とその生体分子との相互作用について研究されています。
医学: 医薬品開発における潜在的な用途と、生物活性化合物の前駆体としての用途について探索されています。
産業: 特定の特性を持つ特殊化学薬品や材料の製造に使用されています。
作用機序
(2,4-ジクロロフェノキシ)トリブチルスタンナンの作用機序は、フェノキシ基とスズ基を介した分子標的との相互作用を伴います。フェノキシ基は水素結合とπ-π相互作用に関与することができ、スズ原子はさまざまな配位子と配位錯体を形成することができます。これらの相互作用は、酵素や他のタンパク質の活性を調節し、化合物の観察された効果につながる可能性があります。
類似の化合物との比較
類似の化合物
(2,4-ジクロロフェノキシ)酢酸: 類似のフェノキシ官能基を持つ広く使用されている除草剤。
トリブチルスズクロリド: 異なる反応性と用途を持つ別の有機スズ化合物。
(2,4,5-トリクロロフェノキシ)酢酸: 追加の塩素置換を持つ関連する除草剤。
独自性
(2,4-ジクロロフェノキシ)トリブチルスタンナンは、フェノキシ基とトリブチルスズ基の組み合わせにより、独特の化学的および生物学的特性を付与するという点で独特です。
類似化合物との比較
Similar Compounds
(2,4-Dichlorophenoxy)acetic acid: A widely used herbicide with similar phenoxy functionality.
Tributyltin chloride: Another organotin compound with different reactivity and applications.
(2,4,5-Trichlorophenoxy)acetic acid: A related herbicide with additional chlorine substitution.
Uniqueness
(2,4-Dichlorophenoxy)tributylstannane is unique due to the combination of the phenoxy and tributyltin moieties, which confer distinct chemical and biological properties
特性
CAS番号 |
39637-16-6 |
|---|---|
分子式 |
C18H30Cl2OSn |
分子量 |
452.0 g/mol |
IUPAC名 |
tributyl-(2,4-dichlorophenoxy)stannane |
InChI |
InChI=1S/C6H4Cl2O.3C4H9.Sn/c7-4-1-2-6(9)5(8)3-4;3*1-3-4-2;/h1-3,9H;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChIキー |
FFQFQPHOBAMGEV-UHFFFAOYSA-M |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)OC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4E)-2-(4-chlorophenyl)-4-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11965240.png)
![11-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11965241.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11965254.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11965275.png)
![Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11965277.png)
![1-[(4-Fluorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11965281.png)
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965283.png)


